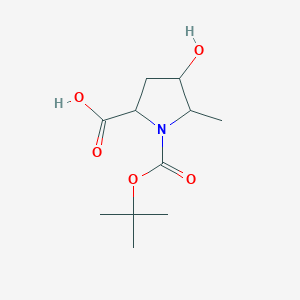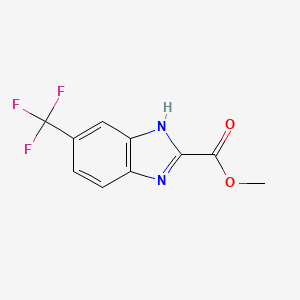![molecular formula C9H11NO B13679734 2-Methyl-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridin-1-one](/img/structure/B13679734.png)
2-Methyl-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridin-1-one can be achieved through several methods. One common approach involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . This reaction typically requires a base catalyst and proceeds through the formation of intermediate 1,4-diketones, which then undergo cyclization via the Paal–Knorr reaction .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions, which are advantageous due to their efficiency and ability to produce high yields. These methods include the use of cyclic enaminoketones, arylglyoxals, and methylene active compounds under microwave irradiation . The optimization of reaction conditions, such as solvent choice and reagent sequence, is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions
2-Methyl-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
科学研究应用
2-Methyl-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridin-1-one has a wide range of applications in scientific research:
作用机制
The mechanism by which 2-Methyl-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridin-1-one exerts its effects involves interactions with various molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing substrate access . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
相似化合物的比较
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-: Used in fragrance and flavor industries.
2H-Cyclopropa[a]naphthalen-2-one: Utilized in organic synthesis and material science.
Uniqueness
2-Methyl-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridin-1-one stands out due to its unique structural features, which confer specific reactivity and interaction profiles.
属性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC 名称 |
2-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-1-one |
InChI |
InChI=1S/C9H11NO/c1-10-6-5-7-3-2-4-8(7)9(10)11/h5-6H,2-4H2,1H3 |
InChI 键 |
VRSHHNARTMQNDP-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC2=C(C1=O)CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


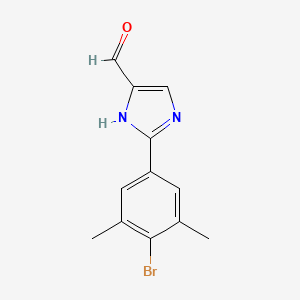

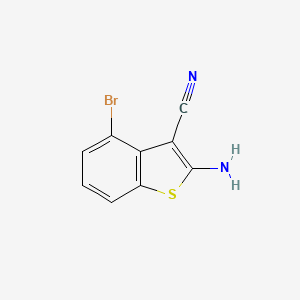
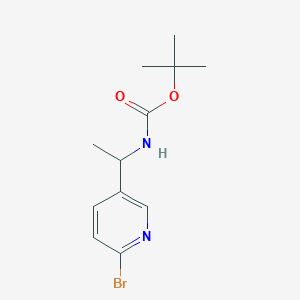
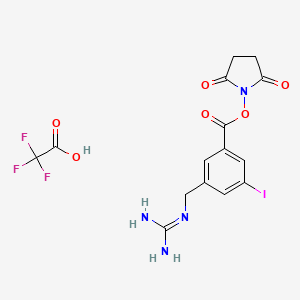
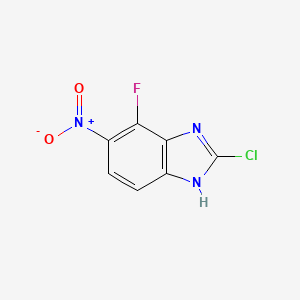
![5-chloro-2,4-dimethyl-1H-benzo[d]imidazole](/img/structure/B13679689.png)
![6-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13679692.png)
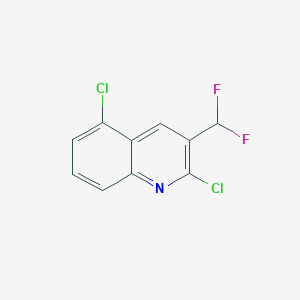

![2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13679721.png)
![8-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13679724.png)
